molecular formula C21H20F3N7 B11551165 N-phenyl-4-(pyrrolidin-1-yl)-6-{(2Z)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine

N-phenyl-4-(pyrrolidin-1-yl)-6-{(2Z)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine

Cat. No.: B11551165
M. Wt: 427.4 g/mol
InChI Key: IPLGNCVMOWXZPW-QFEZKATASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2Z)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine core substituted with various functional groups, including a phenyl group, a pyrrolidinyl group, and a trifluoromethylphenyl hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2Z)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions: The phenyl and pyrrolidinyl groups are introduced through nucleophilic substitution reactions.

    Hydrazone Formation: The hydrazone moiety is formed by reacting the triazine derivative with 3-(trifluoromethyl)benzaldehyde in the presence of a hydrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2Z)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2Z)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2Z)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2Z)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: Unique due to its specific substitution pattern and functional groups.

    Other Triazine Derivatives: Compounds with similar triazine cores but different substituents, such as N-phenyl-4-(pyrrolidin-1-yl)-1,3,5-triazine-2,6-diamine.

Uniqueness

The uniqueness of N-PHENYL-4-(PYRROLIDIN-1-YL)-6-[(2Z)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H20F3N7

Molecular Weight

427.4 g/mol

IUPAC Name

4-N-phenyl-6-pyrrolidin-1-yl-2-N-[(Z)-[3-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H20F3N7/c22-21(23,24)16-8-6-7-15(13-16)14-25-30-19-27-18(26-17-9-2-1-3-10-17)28-20(29-19)31-11-4-5-12-31/h1-3,6-10,13-14H,4-5,11-12H2,(H2,26,27,28,29,30)/b25-14-

InChI Key

IPLGNCVMOWXZPW-QFEZKATASA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C\C3=CC(=CC=C3)C(F)(F)F)NC4=CC=CC=C4

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)C(F)(F)F)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.